Cerium citrate

Catalog No.
S1928955
CAS No.
512-24-3
M.F
C6H5CeO7
M. Wt
329.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium citrate

CAS Number

512-24-3

Product Name

Cerium citrate

IUPAC Name

cerium(3+);1-(hydroxymethyl)ethane-1,1,2-tricarboxylate

Molecular Formula

C6H5CeO7

Molecular Weight

329.22 g/mol

InChI

InChI=1S/C6H8O7.Ce/c7-2-6(4(10)11,5(12)13)1-3(8)9;/h7H,1-2H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3

InChI Key

KKEGZXIHRFPTGI-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CO)(C(=O)[O-])C(=O)[O-].[Ce+3]

Canonical SMILES

C(C(=O)[O-])C(CO)(C(=O)[O-])C(=O)[O-].[Ce+3]

Cerium citrate is a compound formed by the coordination of cerium ions with citric acid, a tricarboxylic organic acid widely found in citrus fruits. Cerium itself is a soft, silvery-white metal belonging to the lanthanide series, with an atomic number of 58. In its compounds, cerium typically exists in two oxidation states: +3 (cerium(III)) and +4 (cerium(IV)). Cerium citrate can be represented by the formula Ce C6H5O7)3\text{Ce C}_6\text{H}_5\text{O}_7)_3, where three citric acid molecules coordinate with one cerium ion. This compound is of interest due to its unique properties and potential applications in various fields, including biomedicine and materials science.

, particularly involving redox processes due to the variable oxidation states of cerium. For instance, cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate. The general reaction can be represented as:

Ce3++Oxidizing AgentCe4++Reduced Product\text{Ce}^{3+}+\text{Oxidizing Agent}\rightarrow \text{Ce}^{4+}+\text{Reduced Product}

Additionally, cerium citrate can participate in complexation reactions where it forms stable complexes with various ligands, enhancing its solubility and reactivity in biological systems.

Cerium citrate exhibits notable biological activity, particularly in the field of regenerative medicine. Studies have shown that cerium compounds, including cerium citrate, can promote cell proliferation and tissue regeneration. For example, cerium oxide nanoparticles have been demonstrated to enhance the metabolic activity of fibroblasts and mesenchymal stem cells, which are crucial for wound healing and tissue repair . The mechanism behind this activity is thought to involve antioxidant properties that reduce oxidative stress in cells.

Moreover, cerium ions have been investigated for their potential neuroprotective effects, suggesting that cerium citrate may play a role in mitigating neurodegenerative conditions.

Cerium citrate can be synthesized through various methods:

  • Precipitation Method: This involves mixing aqueous solutions of cerium(III) nitrate and citric acid under controlled conditions. The resulting precipitate is then filtered and dried.
  • Sol-Gel Process: A sol-gel technique can also be employed where a gel-like network forms from the reaction of cerium salts with citric acid in a solvent.
  • Hydrothermal Synthesis: This method utilizes high-pressure and temperature conditions to facilitate the reaction between cerium salts and citric acid, producing nanoscale particles of cerium citrate.

Each method yields different particle sizes and morphologies, impacting the compound's properties and applications.

Research on the interactions of cerium citrate with biological systems has revealed its potential benefits. Interaction studies indicate that cerium ions can modulate cellular responses by influencing signaling pathways related to oxidative stress and inflammation. For instance, studies have shown that cerium oxide nanoparticles derived from cerium citrate can enhance cell viability and proliferation rates under oxidative stress conditions .

Furthermore, interaction studies involving various cell types have demonstrated that cerium citrate can improve wound healing processes by promoting fibroblast migration and collagen synthesis.

Cerium citrate shares similarities with several other compounds containing lanthanides or organic acids. Notable similar compounds include:

  • Lanthanum Citrate: Similar structure but involves lanthanum instead of cerium; used in similar biomedical applications.
  • Neodymium Citrate: Another lanthanide citrate compound; studied for its optical properties.
  • Gadolinium Citrate: Known for its magnetic resonance imaging (MRI) applications due to gadolinium's paramagnetic properties.

Comparison Table

CompoundMain Component Unique Properties
Cerium CitrateCeriumWound healing, catalysisAntioxidant properties
Lanthanum CitrateLanthanumDrug deliveryBiocompatibility
Neodymium CitrateNeodymiumOptical devicesStrong optical absorption
Gadolinium CitrateGadoliniumMRI contrast agentParamagnetic behavior

Cerium citrate stands out among these compounds due to its specific biological activities and potential therapeutic benefits related to oxidative stress management and tissue regeneration.

Molecular Geometry and Bonding Characteristics

Cerium citrate, with the molecular formula C₆H₅CeO₇ and molecular weight of 329.22 g/mol, represents a complex coordination compound where cerium(III) ions interact with citrate ligands through multiple coordination modes [1] [2] [3]. The compound exhibits characteristic white powder appearance and demonstrates excellent solubility in water and mineral acids, making it suitable for various aqueous applications [2].

The molecular geometry of cerium citrate is fundamentally influenced by the large ionic radius of cerium(III) (1.143 Å) and its preference for high coordination numbers [4]. Cerium(III) typically adopts coordination numbers ranging from 8 to 12, with the most common being 8-9 in citrate complexes [5] [6] [4]. This high coordination preference stems from the large ionic radius and the ability to accommodate multiple ligands in the coordination sphere without significant steric hindrance.

The bonding characteristics of cerium citrate involve primarily ionic interactions with some covalent character. The cerium-oxygen bonds in citrate complexes typically range from 2.259 to 2.691 Å, as observed in similar cerium carboxylate structures [7]. The citrate ligand coordinates to cerium through its carboxylate groups and the central hydroxyl group, forming stable chelate rings that enhance the overall stability of the complex [8] [9] [10].

Citric acid coordination modes in cerium complexes are particularly versatile. The citrate ion (C₆H₅O₇³⁻) can act as a multidentate ligand, coordinating through:

  • Three carboxylate groups (α-carboxyl and two β-carboxyl groups)
  • The central hydroxyl group
  • Various bridging modes between metal centers [9] [10]

Studies on lanthanide citrate complexes have shown that the α-hydroxy and α-carboxy groups of citrate typically chelate in five-membered rings with one lanthanide ion, while one of the β-carboxy groups can coordinate with another lanthanide ion, potentially forming dimeric structures [10].

Speciation in Aqueous Solutions

The speciation behavior of cerium citrate in aqueous solutions is complex and depends on several factors including pH, concentration, and the presence of other ionic species. In aqueous environments, cerium(III) predominantly exists as hydrated species, with [Ce(H₂O)₉]³⁺ being the dominant form in the absence of complexing agents [4] [11].

Cerium(III) hydration studies using extended X-ray absorption fine structure (EXAFS) spectroscopy have confirmed that Ce³⁺ is coordinated by nine water molecules in aqueous solutions across various electrolyte compositions [4] [11]. This nine-coordinate hydrated structure remains consistent even in different acidic media, indicating the strong preference of cerium(III) for high coordination numbers.

When citrate is introduced into cerium(III) solutions, competitive equilibria develop between hydration and complexation. The formation of cerium-citrate complexes follows stepwise coordination:

Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)] (1:1 complex)
[Ce(Cit)] + Cit³⁻ ⇌ [Ce(Cit)₂]³⁻ (1:2 complex)

The pH-dependent behavior of cerium citrate complexes is particularly significant. At different pH values, the degree of protonation of citric acid changes, affecting the coordination ability and complex stability. Studies have shown that cerium citrate complexes are stable across a wide pH range, with optimal formation occurring at pH 5.0-6.5 [10].

Dimeric species formation has been observed in concentrated cerium solutions, where cerium(IV) tends to form dinuclear complexes such as (CeOCe)⁶⁺, (CeOCe)(OH)⁵⁺, and (CeOCe)(OH)₂⁴⁺, especially when total cerium concentration exceeds 0.001 M [12]. However, cerium(III) citrate complexes primarily exist as mononuclear species in typical solution conditions.

Stability Constants and pH-Dependent Behavior

The thermodynamic stability of cerium citrate complexes is characterized by formation constants that quantify the equilibrium between free ions and complexed species. For cerium(III)-citrate systems, the stability constants have been determined:

  • 1:1 Complex: log β₁ = 6.48 (Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)])
  • 1:2 Complex: log β₂ = 11.65 (Ce³⁺ + 2Cit³⁻ ⇌ [Ce(Cit)₂]³⁻) [9]

These values indicate moderate to high stability of cerium citrate complexes compared to other lanthanide-carboxylate systems. For comparison, cerium(III)-glycolate complexes show similar coordination behavior with log β₁ = 1.76 and log β₂ = 2.65 at 20°C [13].

pH-dependent stability is a critical aspect of cerium citrate chemistry. The stability of these complexes varies significantly with solution pH due to:

  • Protonation equilibria of citric acid (pKa values: 3.13, 4.76, and 6.40)
  • Hydrolysis of cerium(III) ions at higher pH values
  • Competition between complexation and precipitation

The hydroxide complexation of cerium(III) becomes significant at elevated pH, with stability constants: log β₁ = -8.1, log β₂ = -16.3, and log β₃ = -26.0 for the formation of Ce(OH)²⁺, Ce(OH)₂⁺, and Ce(OH)₃ species, respectively [14].

Solubility diagrams constructed for cerium citrate systems show that the compound remains soluble over a wide pH range (5-8), with minimum solubility occurring around pH 7 [9]. Below pH 7.2, cerium citrate is more difficult to dissolve compared to amorphous cerium hydroxide, while above this value, the citrate complex shows enhanced stability.

Temperature effects on stability constants have been investigated for related cerium complexes. For cerium(III)-glycolate systems, increasing temperature from 20°C to 30°C results in higher stability constants (β₁ increases from 58.2 to 71.7, and β₂ from 444 to 747), indicating that complex formation is thermodynamically favored at higher temperatures [13].

Comparison with Other Lanthanide Citrates

The coordination chemistry of cerium citrate can be better understood through systematic comparison with other lanthanide citrate complexes. The lanthanide series exhibits a gradual decrease in ionic radii from lanthanum to lutetium (lanthanide contraction), which significantly influences their coordination behavior with citrate ligands.

Ionic radius trends across the lanthanide series directly correlate with coordination preferences:

  • Early lanthanides (La³⁺: 1.160 Å, Ce³⁺: 1.143 Å, Nd³⁺: 1.123 Å) typically exhibit coordination numbers of 9-12
  • Middle lanthanides (Eu³⁺: 1.087 Å, Tb³⁺: 1.063 Å) show coordination numbers of 8-9
  • Late lanthanides (Ho³⁺: 1.041 Å, Er³⁺: 1.030 Å, Lu³⁺: 1.001 Å) predominantly adopt coordination number 8 [15]

Structural characteristics of lanthanide citrate complexes have been systematically studied. Holmium, erbium, and lutetium citrates all crystallize in monoclinic systems with similar coordination modes, where citrate coordinates through both carboxylate and hydroxyl groups [8] [9]. The shifts of hydroxyl and carboxyl groups in FTIR spectra indicate interactions of both functional groups with the lanthanide cations across the series.

Complex stability trends generally decrease across the lanthanide series due to the increasing charge density of the metal ions. However, cerium exhibits unique behavior due to its accessible +4 oxidation state, which allows for additional stabilization mechanisms not available to other lanthanides under normal conditions [16].

Crystallite size variations have been observed in lanthanide citrate synthesis. For example, crystallite sizes determined by X-ray diffraction analysis show: holmium citrate (67.8 ± 8.0 nm), erbium citrate (103.7 ± 4.5 nm), and lutetium citrate (68.1 ± 4.2 nm) [9]. These differences reflect the varying coordination environments and packing efficiencies influenced by ionic radius.

Comparative stability constants for lanthanide-carboxylate complexes demonstrate that early lanthanides generally form more stable complexes with multidentate ligands like citrate. The ternary complexes involving lanthanide-EDTA-citrate systems have been studied, showing that cerium forms stable mixed-ligand complexes with enhanced water solubility [10].

Luminescence properties distinguish cerium from other lanthanides in citrate complexes. While europium and terbium citrate complexes exhibit characteristic emission spectra (614 nm for Eu and 543 nm for Tb), cerium citrate shows different photophysical behavior due to its 4f¹ electronic configuration [17].

Synthesis and thermal stability comparisons reveal that lanthanide citrates generally exhibit thermal stability up to 250°C, with decomposition patterns varying based on the specific lanthanide and coordination environment [8] [17]. Cerium citrate maintains its structural integrity within this temperature range, making it suitable for various thermal processing applications.

Dates

Last modified: 07-22-2023

Explore Compound Types